Reactive Blue 81
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Overview
Description
Reactive Blue 81 is a synthetic dye commonly used in the textile industry for dyeing cotton and other cellulosic fibers. It belongs to the class of reactive dyes, which form covalent bonds with the substrate, ensuring high wash fastness and durability. This compound is known for its vibrant blue color and is often used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Reactive Blue 81 typically involves the diazotization of 5-amino-2-(phenylamino)benzenesulfonic acid, followed by coupling with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. The resulting compound is then condensed with 2,4,6-trichloro-1,3,5-triazine . The reaction conditions generally include maintaining a low temperature to control the diazotization process and using acidic or basic conditions to facilitate the coupling and condensation reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The final product is then purified through filtration, washing, and drying processes before being packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Reactive Blue 81 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the breakdown of the chromophore and loss of color.
Reduction: Reduction reactions can occur under anaerobic conditions, resulting in the cleavage of azo bonds and formation of aromatic amines.
Substitution: The reactive groups in the dye can undergo nucleophilic substitution reactions, forming covalent bonds with hydroxyl or amino groups in the substrate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: The dye reacts with cellulose fibers in an alkaline medium, typically using sodium carbonate as a base.
Major Products Formed
Oxidation: Degradation products include smaller organic molecules and inorganic salts.
Reduction: Aromatic amines and other reduced intermediates.
Substitution: Covalently bonded dye-cellulose complexes.
Scientific Research Applications
Reactive Blue 81 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye adsorption and degradation processes.
Biology: Employed in staining techniques for visualizing cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic assays.
Industry: Utilized in wastewater treatment studies to evaluate the efficiency of adsorption and degradation methods
Mechanism of Action
The primary mechanism of action of Reactive Blue 81 involves the formation of covalent bonds with the substrate. The reactive groups in the dye, such as the triazine ring, react with nucleophilic groups in the substrate, forming stable covalent bonds. This ensures high wash fastness and durability of the dyed material. The molecular targets include hydroxyl and amino groups in cellulose fibers, proteins, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Reactive Blue 19: Another reactive dye with similar applications but different chromophore structure.
Reactive Yellow 81: A yellow dye with similar reactive groups but different color properties.
Reactive Red 2: A red dye used in similar applications but with different chemical structure
Uniqueness
Reactive Blue 81 is unique due to its specific chromophore structure, which provides a vibrant blue color. Its high reactivity and ability to form stable covalent bonds with various substrates make it a preferred choice in the textile industry and scientific research .
Properties
CAS No. |
75030-18-1 |
---|---|
Molecular Formula |
C25H14Cl2N7Na3O10S3 |
Molecular Weight |
808.5 g/mol |
IUPAC Name |
trisodium;6-[(4-anilino-3-sulfonatophenyl)diazenyl]-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-oxido-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C25H17Cl2N7O10S3.3Na/c26-23-30-24(27)32-25(31-23)29-17-11-15(45(36,37)38)8-12-9-19(47(42,43)44)21(22(35)20(12)17)34-33-14-6-7-16(18(10-14)46(39,40)41)28-13-4-2-1-3-5-13;;;/h1-11,28,35H,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,29,30,31,32);;;/q;3*+1/p-3 |
InChI Key |
POWKFPVLIOLDNF-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)[O-])NC5=NC(=NC(=N5)Cl)Cl)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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